molecular formula C25H34N2O11 B14768676 Thalidomide-O-PEG6-OH

Thalidomide-O-PEG6-OH

Cat. No.: B14768676
M. Wt: 538.5 g/mol
InChI Key: OEFYPGIKIFTVHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .

Scientific Research Applications

Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.

    Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.

    Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG6-OH is unique due to its combination of thalidomide’s therapeutic properties with the enhanced solubility and bioavailability provided by the PEG linker.

Properties

Molecular Formula

C25H34N2O11

Molecular Weight

538.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30)

InChI Key

OEFYPGIKIFTVHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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